3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1421065-64-6
VCID: VC7947218
InChI: InChI=1S/C8H10N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h1-3,9H,4-6H2;1H
SMILES: C1CN2C(=CC=CC2=O)CN1.Cl
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride

CAS No.: 1421065-64-6

Cat. No.: VC7947218

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64

* For research use only. Not for human or veterinary use.

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride - 1421065-64-6

Specification

CAS No. 1421065-64-6
Molecular Formula C8H11ClN2O
Molecular Weight 186.64
IUPAC Name 1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one;hydrochloride
Standard InChI InChI=1S/C8H10N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h1-3,9H,4-6H2;1H
Standard InChI Key WJNHWWCWLYSSMI-UHFFFAOYSA-N
SMILES C1CN2C(=CC=CC2=O)CN1.Cl
Canonical SMILES C1CN2C(=CC=CC2=O)CN1.Cl

Introduction

Chemical Identity and Structural Features

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride belongs to the pyrido-pyrazine family, characterized by a fused bicyclic system containing nitrogen atoms at strategic positions. The core structure consists of a pyridine ring fused to a partially saturated pyrazine moiety, with a ketone group at position 6 and a hydrochloride salt form enhancing solubility .

Molecular Formula and Weight

  • Molecular formula: C8H10N2OHClC_8H_{10}N_2O \cdot HCl

  • Molecular weight: 185.63 g/mol (calculated from PubChem data for analogous structures ).

  • IUPAC name: 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride.

The hydrochloride salt formation occurs via protonation of the pyrazine nitrogen, improving stability and aqueous solubility compared to the free base .

Structural Characterization

Key spectral data for related compounds include:

  • IR spectra: Strong absorption at 1674 cm1^{-1} (C=O stretch) .

  • 1H^1H-NMR: Resonances at δ 1.5–8.5 ppm, reflecting aromatic protons, methylene groups, and the ketone environment .

Synthesis and Optimization

Synthetic routes to pyrido-pyrazine derivatives typically involve cyclocondensation reactions. A modified approach for the hydrochloride salt is outlined below:

Key Synthetic Steps

  • Formation of pyrido-pyrazine core: Reacting 2-aminopyridine derivatives with malonic acid esters under reflux conditions .

  • Introduction of ketone group: Oxidation or carbonyl insertion at position 6 using Vilsmeier-Haack reagents .

  • Salt formation: Treating the free base with hydrochloric acid in ethanol, yielding the hydrochloride salt .

Example protocol:
A mixture of 2-aminopyridine (0.106 M) and diethyl malonate (0.106 M) in ethanol was refluxed for 6 hours, followed by HCl treatment to precipitate the hydrochloride salt . Yield: 72–85% after crystallization .

Physicochemical Properties

While direct data for this specific hydrochloride salt remains limited, analogous compounds provide insights:

PropertyValue/RangeSource
Melting point152–298°C (decomposes)
Solubility>10 mg/mL in DMSOEstimated
LogP (partition coeff.)1.2–1.8
pKa3.1 (pyrazine N-protonation)Calculated

The hydrochloride form exhibits enhanced water solubility compared to neutral analogs, critical for bioavailability .

Biological Activity and Applications

Emerging evidence suggests therapeutic potential in neurological and infectious diseases:

Neuroprotective Effects

Patent AU2013261023B2 highlights substituted pyrido-pyrazine diones as β-secretase inhibitors, reducing amyloid-β plaques in Alzheimer’s models . The ketone moiety at position 6 enhances blood-brain barrier penetration .

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